molecular formula C8H14O2 B12647020 2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- CAS No. 16493-96-2

2-Hexenoic acid, 2-methyl-, methyl ester, (2E)-

Cat. No.: B12647020
CAS No.: 16493-96-2
M. Wt: 142.20 g/mol
InChI Key: PSOAOBLLWDXJGD-VOTSOKGWSA-N
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Description

2-Hexenoic acid, 2-methyl-, methyl ester, (2E)-, also known as methyl (2E)-2-methyl-2-hexenoate, is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methyl-2-hexenoic acid and is characterized by the presence of a double bond in the E-configuration. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Another method involves the use of a Grignard reagent, where 2-methyl-2-hexenoic acid is reacted with methyl magnesium bromide to form the corresponding methyl ester. This reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of 2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The esterification process is typically catalyzed by strong acids or enzymes, and the reaction is carried out at elevated temperatures to enhance the reaction rate. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidation products.

    Reduction: Reduction of the double bond can yield the saturated ester, 2-methylhexanoic acid methyl ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Methyl-2-hexenoic acid.

    Reduction: 2-Methylhexanoic acid methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical reactions. The double bond in the E-configuration also allows for specific interactions with enzymes and other biological molecules, influencing its reactivity and biological activity.

Comparison with Similar Compounds

2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- can be compared with other similar compounds such as:

    2-Hexenoic acid, methyl ester, (E)-: This compound lacks the methyl group at the 2-position, resulting in different chemical and physical properties.

    2-Hexenoic acid, 2-methyl-, methyl ester, (2Z)-: The Z-configuration of the double bond leads to different stereochemistry and reactivity.

    Hexanoic acid, 2-ethyl-, methyl ester: This compound has an ethyl group instead of a methyl group, affecting its chemical behavior and applications.

Properties

CAS No.

16493-96-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl (E)-2-methylhex-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h6H,4-5H2,1-3H3/b7-6+

InChI Key

PSOAOBLLWDXJGD-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C(\C)/C(=O)OC

Canonical SMILES

CCCC=C(C)C(=O)OC

Origin of Product

United States

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